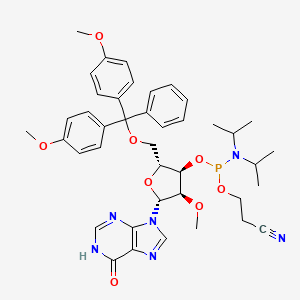
2'-O-Methyl-I cep
説明
Phosphoramidite for incorporation of a 2'-O-methyl modified ribo-I nucleobase within an oligonucleotide
生物活性
2'-O-Methyl-I cep, also known by its chemical name 2'-O-methyl-5'-O-dmt-inosine-3'-CE-phosphoramidite, is a nucleotide analog that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a methoxy group at the 2' position of the ribose sugar, which enhances its stability and bioactivity compared to natural nucleotides. The compound is classified as a phosphoramidite, making it useful in oligonucleotide synthesis.
Cytoprotective Effects
Research indicates that this compound exhibits cytoprotective properties through several mechanisms:
- Inhibition of PARP Activity : It inhibits poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and programmed cell death, thus promoting cell survival under stress conditions.
- Reduction of Oxidative Stress : The compound mitigates peroxynitrite-induced mitochondrial depolarization and secondary superoxide production, which are critical in preventing oxidative damage to cells .
Antiviral Properties
This compound has been studied for its antiviral effects:
- Mechanism of Action : The compound acts by mimicking natural nucleotides, integrating into viral RNA, and disrupting viral replication processes.
- Case Study : In vitro analyses demonstrated that this compound significantly reduced the replication of certain RNA viruses, highlighting its potential as an antiviral agent.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Cytoprotection | Inhibition of PARP activity | |
| Reduction of oxidative stress | Mitigation of mitochondrial depolarization | |
| Antiviral | Disruption of viral RNA replication |
The biological activity of this compound can be attributed to several key mechanisms:
- Interaction with Biomolecules : The compound interacts with various biomolecules, modulating their functions. For instance, it may bind to specific receptors or enzymes involved in cellular signaling pathways.
- Stabilization of Nucleic Acids : The methoxy modification increases the stability of nucleic acids against degradation by nucleases, enhancing their therapeutic potential.
Therapeutic Potential
The unique properties of this compound make it a candidate for therapeutic applications:
- Drug Development : Its ability to inhibit viral replication positions it as a promising lead compound for developing antiviral drugs.
- Gene Therapy : Due to its stability and efficacy in modulating gene expression, it is being explored for use in gene therapy applications.
Case Studies
- Antiviral Research : A study focused on the efficacy of this compound against influenza virus showed a significant reduction in viral load in treated cells compared to controls.
- Cancer Research : Investigations into its cytoprotective effects revealed that the compound could enhance the survival rate of cancer cells under chemotherapeutic stress.
特性
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49N6O8P/c1-27(2)47(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)46-26-45-35-38(46)43-25-44-39(35)48)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H,43,44,48)/t34-,36-,37-,40-,56?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFNTYBGWVZMCX-HLHZJIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49N6O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106996 | |
| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128219-85-2 | |
| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128219-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















